3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one

Description

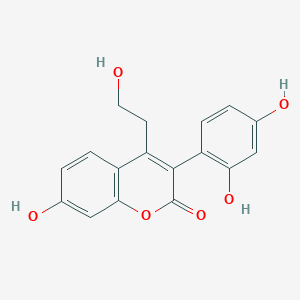

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one (CAS: 553681-51-9) is a coumarin derivative with the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol. Its structure features a chromen-2-one core substituted with a 2,4-dihydroxyphenyl group at position 3, a hydroxyethyl group at position 4, and a hydroxyl group at position 5. This compound exhibits significant polarity due to its multiple hydroxyl groups, which may influence solubility and bioavailability. The SMILES notation, OCCc1c(c(=O)oc2c1ccc(c2)O)c1ccc(cc1O)O, highlights its functional group arrangement .

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c18-6-5-12-11-3-1-10(20)8-15(11)23-17(22)16(12)13-4-2-9(19)7-14(13)21/h1-4,7-8,18-21H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPSWMRHTFVFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620809 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553681-51-9 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromenone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Coumarin derivatives often vary in substituents, which dictate their physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Physical and Chemical Properties

- In contrast, benzothiazole derivatives () have lower melting points (~157–208°C), likely due to bulky substituents disrupting crystal packing .

- Solubility: Hydroxyl-rich compounds (e.g., target compound, derivatives) are expected to exhibit higher water solubility compared to halogenated () or sulfonated () analogues. notes that dihydroxyphenyl-substituted coumarins often show good aqueous solubility and bioavailability (scores 0.55–0.56) .

Biological Activity

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one, a member of the flavonoid family, specifically belongs to the coumarin derivatives. This compound features a chromene backbone with multiple hydroxyl groups, which are pivotal for its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound is characterized by:

- Chromene Backbone : The core structure of the compound.

- Hydroxyl Groups : Contributing to its biological activity.

- Hydroxyethyl Group : Enhancing solubility and reactivity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests potential free radical scavenging abilities. Studies on related flavonoids have shown that they can effectively reduce oxidative stress in various biological systems.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Trolox | 5 | Standard antioxidant |

| This compound | TBD | Potentially comparable |

Anti-inflammatory Properties

Similar flavonoids have been investigated for their anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Further studies are needed to elucidate the specific pathways affected by this compound.

Anticancer Activity

Preliminary studies on related compounds suggest potential anticancer properties. For instance, flavonoids have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth. The specific anticancer mechanisms of this compound remain to be fully characterized.

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| DU145 | 50 | Induction of apoptosis |

| PC-3 | 30 | Inhibition of proliferation |

Case Studies

- Cardioprotective Effects : A series of studies on flavonoids similar to this compound demonstrated their ability to protect cardiac cells from doxorubicin-induced damage. These findings suggest a potential application in cardioprotection during cancer therapies .

- Anticancer Mechanisms : Research on other flavonoids has shown that they can inhibit cell cycle progression and promote apoptosis in various cancer cell lines. Investigating the effects of this specific compound on cell cycle regulation could provide insights into its anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.